molecular formula C21H15F3N4O2S B2921441 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-05-7

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2921441
CAS No.: 1114915-05-7
M. Wt: 444.43
InChI Key: CSDXRGPUAUBIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ( 1114915-05-7) is a synthetic small molecule organic compound provided for research and development purposes . The compound has a molecular formula of C21H15F3N4O2S and a molecular weight of 444.44 g/mol . Its structure integrates a pyridazine core linked via a sulfanyl bridge to a 1,2,4-oxadiazole ring, which is substituted with methoxyphenyl and trifluoromethylphenyl groups. This specific architecture is characteristic of molecules explored in various scientific fields, including medicinal chemistry and drug discovery, often for their potential as biologically active scaffolds or enzyme inhibitors. Available with a certified purity of 90% and above, this product is part of specialized screening libraries for investigative studies . Key predicted physicochemical properties include a density of 1.45±0.1 g/cm³ and a boiling point of 612.7±65.0 °C . Researchers can procure this compound in multiple quantities, ranging from 1 mg to 25 mg, to suit different experimental scales . This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-29-16-7-3-4-13(11-16)17-8-9-19(27-26-17)31-12-18-25-20(28-30-18)14-5-2-6-15(10-14)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXRGPUAUBIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazine ring.

    Formation of the 1,2,4-Oxadiazole Ring: This is typically done through the reaction of nitrile oxides with appropriate dipolarophiles.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can undergo various substitution reactions, especially at the pyridazine ring and the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following structurally related compounds have been synthesized and studied for comparative analysis:

Compound Name Key Structural Features Biological Activity/Data Reference ID
Compound A 3-Methoxyphenyl, 1,2,4-oxadiazole with trifluoromethylphenyl, sulfanyl linker N/A (Theoretical; inferred from analogues)
3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 4-Fluorophenyl, 1,2,4-oxadiazole with trifluoromethylphenyl N/A (Structural analogue)
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine 3,5-Dimethoxyphenyl, 1,2,4-oxadiazole, isopropylphenyl Molecular weight: 448.5; No activity data reported
5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives Pyridazinone core, no oxadiazole/sulfanyl groups Antifungal activity (IC₅₀: 2–15 µM against Candida albicans)
Spiro-pyrrolopyridazine derivatives Spirocyclic pyrrolopyridazine core Cytotoxicity (IC₅₀: 1.2–8.7 µM against HeLa cells); EGFR inhibition (IC₅₀: 0.9 µM)
Key Observations:
  • Substituent Effects : Replacement of the 3-methoxyphenyl group in Compound A with a 4-fluorophenyl group (as in ) may alter electronic properties and binding interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with Compound A and its analogues .
  • Core Modifications: Pyridazinone derivatives (e.g., ) lack the sulfanyl-oxadiazole moiety, resulting in distinct biological profiles (antifungal vs.
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition : Pyridazine derivatives with sulfonamide groups (e.g., 7a-f in ) show potent inhibition of hCA I (KI = 23.5–185.9 nM). Compound A’s oxadiazole and sulfanyl groups may confer similar or enhanced isoform selectivity.
  • EGFR Tyrosine Kinase Inhibition : Spiro-pyrrolopyridazines (IC₅₀: 0.9 µM ) suggest pyridazine-containing compounds can target kinases. Compound A’s trifluoromethyl group may enhance binding to hydrophobic kinase pockets.
Antimicrobial Activity
  • Sulfonamido-pyridazines (e.g., ) exhibit broad-spectrum antibacterial activity (MIC: 4–32 µg/mL). Compound A’s oxadiazole moiety could synergize with the pyridazine core for improved efficacy.
Key Challenges:
  • Purification : Analogues with trifluoromethyl groups (e.g., ) require rigorous purification due to increased hydrophobicity.
  • Yield Optimization : Compound A’s synthesis may face challenges in coupling bulky aryl groups, as seen in low yields (30–57%) for similar trifluoromethyl-containing compounds .

Structure-Activity Relationship (SAR) Insights

Sulfanyl Linker: Essential for bridging pyridazine and oxadiazole moieties; removal (as in pyridazinones ) abolishes activity against certain targets.

Trifluoromethyl Group : Enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., EGFR ).

Methoxy vs. Fluoro Substituents : Methoxy groups may improve solubility, while fluoro substituents increase electronegativity and membrane permeability .

Biological Activity

The compound 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its bioactivity.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a methoxyphenyl group and a trifluoromethyl phenyl group linked through an oxadiazole moiety. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H16F3N5O2S
Molecular Weight433.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antioxidant Properties : The trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Targeting Kinases : The compound may modulate signaling pathways by inhibiting specific kinases involved in tumor growth and metastasis .

Biological Activity in Cancer Research

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Mechanism-Based Approaches : Research highlights the role of oxadiazole derivatives in targeting cancer-specific pathways, enhancing their therapeutic efficacy .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Study on Antitumor Activity : A derivative structurally similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
  • Combination Therapy : In vitro studies indicated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.